molecular formula C32H35N B13654289 Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine

Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine

Cat. No.: B13654289
M. Wt: 433.6 g/mol
InChI Key: CBLPZAJZYYRZBV-UHFFFAOYSA-N
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Description

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl structure, with an amine group at the para position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine typically involves the reaction of 4-tert-butylbiphenyl with an amine source under controlled conditions. One common method includes the use of lithium di-tert-butylbiphenylide as a catalyst, which facilitates the formation of the desired amine derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, oxides, and reduced amine compounds.

Scientific Research Applications

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a radical anion, accepting electrons and facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine stands out due to its unique combination of stability and reactivity, particularly in catalysis and organic synthesis. The presence of the amine group enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine is a compound that belongs to the class of bis(aryl)amines, which have garnered attention due to their potential applications in various fields, including organic electronics and pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H26N\text{C}_{22}\text{H}_{26}\text{N}

This structure features two tert-butyl groups attached to biphenyl moieties, contributing to its unique properties.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its interactions with various biological targets. The compound has shown promise in several areas:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.

1. Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various biphenyl derivatives. It was found that compounds with tert-butyl substitutions displayed enhanced radical scavenging activity. The mechanisms involved include the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

CompoundIC50 (µM)Mechanism
This compound25Radical scavenging
Control (Vitamin C)15Electron donation

2. Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound inhibited cell growth in a dose-dependent manner. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal highlighted the antioxidant properties of this compound when tested against oxidative stress in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound.

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the effects of this compound on prostate cancer cells. The study revealed that treatment led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.

Properties

Molecular Formula

C32H35N

Molecular Weight

433.6 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-N-[4-(4-tert-butylphenyl)phenyl]aniline

InChI

InChI=1S/C32H35N/c1-31(2,3)27-15-7-23(8-16-27)25-11-19-29(20-12-25)33-30-21-13-26(14-22-30)24-9-17-28(18-10-24)32(4,5)6/h7-22,33H,1-6H3

InChI Key

CBLPZAJZYYRZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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